molecular formula C17H21N3O2 B6026872 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone

1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone

Cat. No. B6026872
M. Wt: 299.37 g/mol
InChI Key: CVMBRTAPHBKYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as S-2367 or TAK-936, and it belongs to the class of imidazolylpyrrolidinones.

Mechanism of Action

The exact mechanism of action of 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to inhibit inflammation, angiogenesis, and tumor growth, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its complex synthesis method, its limited solubility in water, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone. These include:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Investigation of its mechanism of action at the molecular level to better understand its therapeutic effects.
4. Exploration of its potential use in combination with other drugs or therapies to enhance its therapeutic efficacy.
5. Investigation of its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration.

Synthesis Methods

The synthesis of 1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone involves several steps. The first step is the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-(3-methoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 1,2-diaminopropane in the presence of acetic acid to form 4-(3-methoxyphenyl)-1,2-diaminopropane. The final step involves the reaction of this intermediate with isopropyl isocyanate in the presence of triethylamine to form this compound.

Scientific Research Applications

1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(2)20-10-13(8-16(20)21)17-18-9-15(19-17)12-5-4-6-14(7-12)22-3/h4-7,9,11,13H,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMBRTAPHBKYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C2=NC=C(N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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